2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to a furan ring via an acetohydrazide bridge
Preparation Methods
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative, which can be achieved by reacting benzotriazole with an appropriate acylating agent.
Condensation Reaction: The benzotriazole derivative is then subjected to a condensation reaction with furan-2-carbaldehyde in the presence of a suitable catalyst to form the desired product.
Chemical Reactions Analysis
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar compounds to 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide include:
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: This compound shares the benzotriazole and acetohydrazide moieties but lacks the furan ring.
Benzotriazole Derivatives: Various benzotriazole derivatives with different substituents can be compared based on their chemical reactivity and applications.
The uniqueness of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide lies in its combination of benzotriazole and furan moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11N5O2/c19-13(16-14-8-10-4-3-7-20-10)9-18-12-6-2-1-5-11(12)15-17-18/h1-8H,9H2,(H,16,19)/b14-8+ |
InChI Key |
APVOXUIEXIZHBZ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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